ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride
Description
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride is a heterocyclic organic compound featuring a fused pyrroloimidazole core substituted with an ethyl ester group and a hydrochloride salt. The hydrochloride salt form improves crystallinity and stability, making it suitable for pharmaceutical and materials science applications .
Properties
IUPAC Name |
ethyl 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)7-10-5-3-9-4-6(5)11-7;/h9H,2-4H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTKYGZIHFKXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Yield and Purity Considerations
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with related heterocyclic derivatives:
*Assumed formula based on the hydrochloride salt (free base: C₉H₁₃N₃O₂ + HCl). †Calculated molecular weight assuming the hydrochloride salt. ‡Discrepancy noted: The dihydrochloride form’s formula (C₈H₁₆ClNO) and molecular weight (177.68) in the evidence may contain errors, as a dihydrochloride would require two Cl atoms .
Key Differences and Implications
Core Heterocycle: The target compound’s pyrroloimidazole core (fused 5- and 6-membered rings) offers greater rigidity and π-electron density compared to simpler pyrrolidine or azaspiro systems. In contrast, azaspiro compounds (e.g., 6-azaspiro[3.5]nonan-1-ol) exhibit conformational flexibility, which may improve binding to diverse biological targets .
Functional Groups: The ethyl ester in the target compound increases lipophilicity, favoring membrane permeability. However, this group is prone to hydrolysis, limiting its stability in aqueous environments. Acetamide (C₁₀H₁₆F₃NO₂) and trifluoroacetic acid (TFA) derivatives exhibit stronger hydrogen-bonding capacity and metabolic stability due to their electron-withdrawing substituents .
Salt Forms: The hydrochloride salt improves aqueous solubility, whereas the dihydrochloride form (if correctly formulated) would further enhance solubility but may introduce challenges in crystallization. The TFA salt (C₈H₁₃F₃NO₂) offers superior acidity, which can stabilize protonated amines in acidic environments .
Notes on Discrepancies and Limitations
- The molecular formula and weight reported for the dihydrochloride derivative (C₈H₁₆ClNO, 177.68 g/mol) in the evidence likely contain errors, as a dihydrochloride salt would require two Cl atoms. This highlights the need for verification via analytical techniques like mass spectrometry .
- Structural data for the target compound (e.g., crystallographic parameters) are absent in the provided evidence. Tools like SHELXL (widely used for small-molecule refinement) could resolve such ambiguities .
Biological Activity
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Pyrrolo[3,4-d]imidazole derivatives have emerged as promising candidates in drug discovery due to their diverse biological activities. This compound is a derivative that has shown potential in various therapeutic areas including oncology and neuroprotection.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- JNK Inhibition : This compound has been identified as a selective inhibitor of c-Jun N-terminal kinase (JNK), particularly JNK3. JNKs are involved in various cellular processes including apoptosis and inflammation. The inhibition of JNK3 has implications for neurodegenerative diseases where neuronal apoptosis is a concern .
3.1 Anticancer Activity
This compound exhibits notable anticancer properties:
- Cell Viability Assays : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxic effects with an IC50 value as low as 2.69 nM against specific cancer cell lines .
- Mechanisms of Action : The compound's anticancer activity is linked to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
3.2 Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases:
- Inhibition of Neuronal Apoptosis : By selectively inhibiting JNK3, the compound may protect neurons from apoptotic signals triggered by various stressors . This suggests a potential application in treating conditions such as Alzheimer's disease and Parkinson's disease.
4. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
5. Conclusion
This compound represents a promising compound in the field of medicinal chemistry with significant biological activities. Its role as a selective JNK inhibitor highlights its potential therapeutic applications in oncology and neuroprotection. Further research is warranted to fully elucidate its mechanisms and optimize its pharmacological profile for clinical use.
Q & A
Q. What are the common synthetic routes for preparing ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting a substituted pyrrole or imidazole precursor with a carbonyl chloride derivative under reflux conditions. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate has been used as a starting material for analogous compounds by coupling with isoquinolinecarbonyl chlorides or halogenated benzoyl chlorides in anhydrous solvents (e.g., dichloromethane) at 40–60°C . The hydrochloride salt is formed by treating the free base with HCl gas in an ether or ethyl acetate solvent system. Characterization includes ESI-MS for molecular ion confirmation and -NMR to verify regioselectivity and purity .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): - and -NMR in deuterated solvents (e.g., DMSO-d) to confirm the pyrroloimidazole core and ester/amine substituents. For example, the ethyl ester group typically appears as a quartet at δ ~4.2–4.3 ppm (CH) and a triplet at δ ~1.3 ppm (CH) .
- High-Resolution Mass Spectrometry (HRMS): ESI-MS or MALDI-TOF to verify the molecular ion ([M+H]) and isotopic pattern matching.
- HPLC: Reverse-phase chromatography (C18 column) with UV detection to assess purity (>95% by area normalization) .
Q. How should this hydrochloride salt be stored to ensure stability?
Methodological Answer: Hydrochloride salts of heterocyclic compounds are often hygroscopic. Store under inert gas (argon or nitrogen) at –20°C in a desiccator with silica gel. Avoid exposure to moisture or light, as hydrolysis of the ester group or decomposition of the imidazole ring may occur .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. Crystals can be grown via slow evaporation of a saturated solution in ethanol or acetonitrile. Use the SHELX suite (e.g., SHELXL) for refinement, particularly to resolve torsional angles in the pyrroloimidazole core and confirm protonation states. For example, SHELXL can model disorder in the ethyl ester group or hydrogen-bonding networks involving the hydrochloride counterion .
Q. How do substituent variations on the pyrroloimidazole core influence biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic modification of substituents:
- Ester Group: Replace the ethyl ester with methyl or tert-butyl esters to evaluate hydrolytic stability and membrane permeability.
- Imidazole N-Substituents: Introduce electron-withdrawing groups (e.g., fluorine) to modulate pK and binding affinity.
- Pyrrole Ring: Modify steric bulk (e.g., methyl vs. phenyl) to assess steric effects on target interactions.
In vitro assays (e.g., enzyme inhibition, cellular cytotoxicity) combined with molecular docking can identify key pharmacophores .
Q. How can discrepancies in spectral data (e.g., unexpected NMR shifts) be troubleshooted?
Methodological Answer: Unexpected shifts may arise from tautomerism in the imidazole ring or solvent effects. Use 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and confirm connectivity. For example, HMBC correlations between the imidazole NH proton and adjacent carbons can resolve tautomeric forms. If ambiguity persists, compare experimental data with computed NMR spectra (DFT calculations at the B3LYP/6-311+G(d,p) level) .
Q. What strategies optimize the yield of this compound in multistep syntheses?
Methodological Answer:
- Stepwise Protection/Deprotection: Protect reactive amines (e.g., with Boc groups) during cyclization to prevent side reactions.
- Catalysis: Use Lewis acids (e.g., ZnCl) or organocatalysts to accelerate imidazole ring formation.
- Microwave Assistance: Reduce reaction times (e.g., from 24 h to 2 h) for cyclocondensation steps, improving yield by minimizing decomposition .
Q. How can the hydrochloride salt’s solubility profile be leveraged for formulation studies?
Methodological Answer: The hydrochloride salt enhances aqueous solubility due to ionic dissociation. Determine solubility in buffered solutions (pH 1–7.4) via shake-flask method with UV-Vis quantification. For liposomal or nanoparticle formulations, use logP values (experimental or calculated) to optimize lipid bilayer partitioning. Stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) should also be assessed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
